N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide
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Overview
Description
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide: is a synthetic organic compound that features a benzamide core substituted with diethyl, methoxy, and thiazolylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxy-4-hydroxybenzaldehyde, 2-methyl-1,3-thiazole, and diethylamine.
Step 1: The 3-methoxy-4-hydroxybenzaldehyde is first converted to 3-methoxy-4-(bromomethyl)benzaldehyde using a brominating agent like phosphorus tribromide.
Step 2: The bromomethyl derivative is then reacted with 2-methyl-1,3-thiazole in the presence of a base such as potassium carbonate to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde.
Step 3: Finally, the benzaldehyde derivative is subjected to reductive amination with diethylamine and a reducing agent like sodium triacetoxyborohydride to yield N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzylamine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a probe in biochemical assays due to its unique structural features.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-diethyl-3-methoxybenzamide: Lacks the thiazole ring, resulting in different chemical and biological properties.
N,N-diethyl-4-methoxybenzamide: Similar structure but without the thiazole substitution, affecting its reactivity and applications.
Uniqueness:
- The presence of the thiazole ring in N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide imparts unique electronic properties and potential biological activities not seen in simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-19(6-2)17(20)13-7-8-15(16(9-13)21-4)22-10-14-11-23-12(3)18-14/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXBDNYONRYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=CSC(=N2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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